URAT-1 Inhibitor Scaffold Potency: Pyrazole Core Delivers a 2.9-Fold Improvement in IC50 over the Indole-Based Lead Compound
In a 2025 structure-activity relationship study, the pyrazole-based URAT-1 inhibitor series derived from the 1-(pyridin-2-ylmethyl)-1H-pyrazole scaffold demonstrated superior potency compared to the indole-based lead compound T29. The optimized compound 18 (bearing the 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido core) achieved an IC50 of 3.36 μM against URAT-1, representing a 2.9-fold improvement over T29 (IC50 = 9.72 μM) and a 1.9-fold improvement over lesinurad (IC50 = 6.46 μM) [1].
| Evidence Dimension | URAT-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.36 μM (compound 18, a 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido derivative of the target scaffold) |
| Comparator Or Baseline | T29 (indole-based lead): IC50 = 9.72 μM; Lesinurad: IC50 = 6.46 μM |
| Quantified Difference | 2.9-fold more potent than T29; 1.9-fold more potent than lesinurad |
| Conditions | In vitro URAT-1 inhibition assay; HK-2 cell injury model |
Why This Matters
This establishes the 1-(pyridin-2-ylmethyl)-1H-pyrazole scaffold as a validated URAT-1 pharmacophore with potency exceeding both the internal lead and the clinically approved comparator lesinurad, directing procurement toward this specific core for URAT-1 programs.
- [1] Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. Eur. J. Med. Chem., 2025, 283, 117507. View Source
